1-hexadecyl-1H-benzimidazol-2-amine
Description
1-Hexadecyl-1H-benzimidazol-2-amine is a benzimidazole derivative characterized by a hexadecyl (C₁₆H₃₃) alkyl chain attached to the N1 position of the benzimidazole core and an amine group at the C2 position. The benzimidazole scaffold is known for its versatility in medicinal and materials chemistry due to its planar aromatic structure and ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
1-hexadecylbenzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22-19-16-15-18-21(22)25-23(26)24/h15-16,18-19H,2-14,17,20H2,1H3,(H2,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZSPQBFTIJSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Alkyl Chain Length : The hexadecyl chain in the target compound is longer than the dodecyl group in 1-dodecyl-1H-benzimidazol-2(3H)-one, which may increase hydrophobicity and alter self-assembly properties in surfactants .
- Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 5-nitro-1H-benzimidazol-2-amine) exhibit lower yields (65–78%) compared to alkylated analogs, possibly due to steric or electronic challenges during synthesis .
Alkylation Strategies
- A similar approach with hexadecyl bromide could be hypothesized for the target compound.
- Nitro Derivatives: 5-Nitro-1H-benzimidazol-2-amine is synthesized from 4-nitro-1,2-phenylenediamine and cyanogen bromide in diglyme/water, achieving 78% yield after recrystallization .
Catalytic Systems
- Base-Catalyzed Reactions : K₂CO₃ in acetonitrile is used for coupling 5(6)-nitro-1H-benzimidazol-2-amine with 2-chloroacetamides, yielding 65–78% products .
- Acid-Catalyzed Reactions : Tin(II) chloride in HCl facilitates the reduction of nitro groups in benzimidazoles, as seen in the synthesis of benzimidazolamine derivatives (78% yield) .
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